4-tert-Butylcyclohexyl acetate
Overview
Description
4-tert-Butylcyclohexyl acetate is an organic compound with the molecular formula C₁₂H₂₂O₂. It is a carboxylic ester derived from acetic acid and 4-tert-butylcyclohexanol. This compound is known for its pleasant woody and floral fragrance, making it a popular ingredient in perfumes and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-tert-Butylcyclohexyl acetate typically involves the acetylation of 4-tert-butylcyclohexanol. This can be achieved through several methods:
Catalytic Hydrogenation: Hydrogenation of 4-tert-butylphenol in the presence of a catalyst such as rhodium on carbon, followed by acetylation.
Biocatalytic Route: Using carbonyl reductase (CRED) technology for the stereoselective reduction of 4-tert-butylcyclohexanone, followed by acetylation.
Industrial Production Methods: In industrial settings, the compound is produced by catalytic hydrogenation of 4-tert-butylphenol followed by acetylation. The choice of catalyst (e.g., rhodium on carbon) and reaction conditions (e.g., temperature, pressure) can influence the cis/trans isomer ratio of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanoic acid.
Reduction: Formation of 4-tert-butylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives
Scientific Research Applications
4-tert-Butylcyclohexyl acetate has several applications in scientific research and industry:
Fragrance Industry: Widely used as a fragrance ingredient in perfumes, soaps, and cosmetics due to its woody and floral scent
Encapsulation: Used in the preparation of high-loading fragrance encapsulation based on polymer blends.
Toxicological Studies: Evaluated for its toxicological and dermatological properties to ensure safety in consumer products.
Mechanism of Action
The primary mechanism of action for 4-tert-Butylcyclohexyl acetate in its applications is its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its woody and floral scent .
Comparison with Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
- 4-tert-Butylcyclohexanol acetate
Uniqueness: 4-tert-Butylcyclohexyl acetate is unique due to its specific structural configuration, which imparts a distinct woody and floral fragrance. The cis and trans isomers of this compound have different olfactory properties, with the cis-isomer having a more intense and floral scent compared to the trans-isomer .
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZRJSQZCBXRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027974, DTXSID701014582, DTXSID70893643 | |
Record name | 4-tert-Butylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-tert-Butylcyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701014582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
32210-23-4, 1900-69-2, 10411-92-4 | |
Record name | 4-tert-Butylcyclohexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32210-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-tert-Butylcyclohexanyl acetate, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900692 | |
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Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
Source | ChemIDplus | |
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Record name | 4-tert-Butylcyclohexyl acetate | |
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Record name | 4-tert-Butylcyclohexyl acetate | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-tert-Butylcyclohexyl acetate | |
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Record name | trans-4-tert-Butylcyclohexyl acetate | |
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Record name | 4-tert-Butylcyclohexyl acetate, cis- | |
Source | EPA DSSTox | |
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Record name | cis-4-tert-butylcyclohexyl acetate | |
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Record name | 4-tert-butylcyclohexyl acetate | |
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Record name | trans-4-tert-butylcyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS- | |
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Record name | 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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